
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-YL)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is a chemical compound that belongs to the class of dioxolane derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an ethoxy group, an octyl chain, and a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate typically involves a multi-step process. One common method includes the esterification of octanoic acid with methanol in the presence of an acid catalyst to form methyl octanoate. This is followed by the acetalization of methyl octanoate with 2-ethoxy-5-octyl-1,3-dioxolane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts, such as activated bentonite, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biolubricant due to its biodegradable nature and low toxicity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of environmentally friendly lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cell membranes. The dioxolane ring and ester group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate: Similar structure but with a butyl group instead of an ethoxy group.
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate: Contains a dioxolane ring but differs in the ester group and overall structure.
Uniqueness
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and potential applications. Its ethoxy group and octyl chain contribute to its solubility and reactivity, making it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
65374-93-8 |
|---|---|
Molecular Formula |
C22H42O5 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate |
InChI |
InChI=1S/C22H42O5/c1-4-6-7-8-10-13-16-19-20(27-22(26-19)25-5-2)17-14-11-9-12-15-18-21(23)24-3/h19-20,22H,4-18H2,1-3H3 |
InChI Key |
UWWGTOSZXLNMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(OC(O1)OCC)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


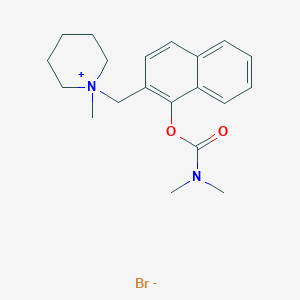
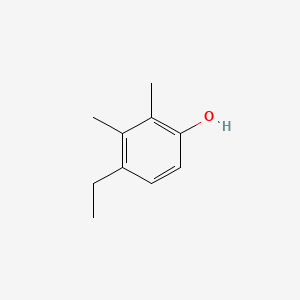
![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
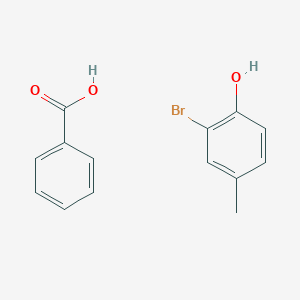
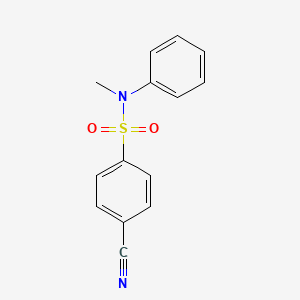
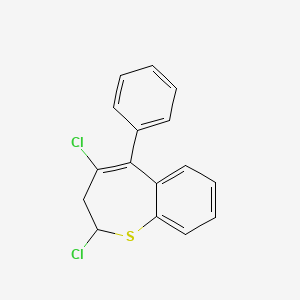

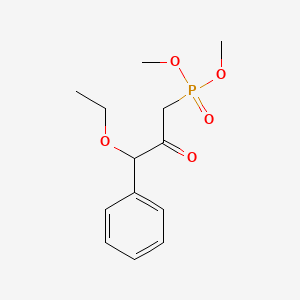
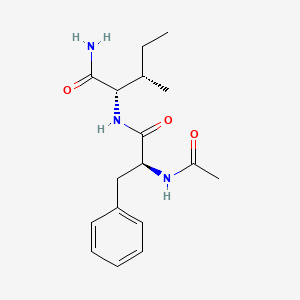
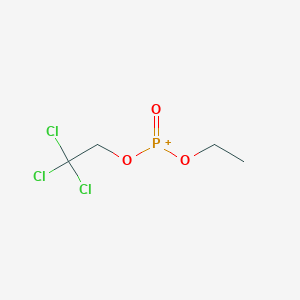
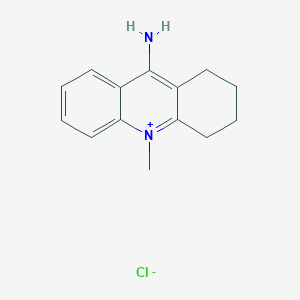
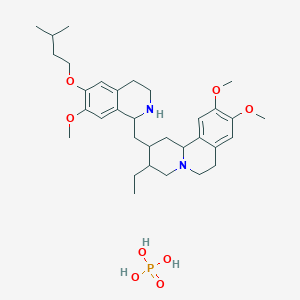
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
